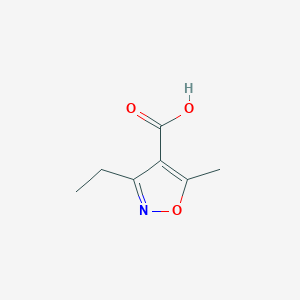

3-Ethyl-5-methylisoxazole-4-carboxylic acid

Description

3-Ethyl-5-methylisoxazole-4-carboxylic acid (CAS: 17147-85-2) is a heterocyclic compound with the molecular formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol. It features an isoxazole ring substituted with an ethyl group at position 3, a methyl group at position 5, and a carboxylic acid moiety at position 4 . Key physicochemical properties include a melting point of 88.81°C, water solubility of 3,428.8 mg/L (estimated), and a boiling point of 267.68–278.49°C . The compound is synthesized via Friedel-Crafts alkylation of 5-methylisoxazole-4-carboxylic acid with chloroethane .

It serves as a key intermediate in medicinal chemistry, particularly in synthesizing amide derivatives for structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-6(7(9)10)4(2)11-8-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWFHHWVFZWIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366228 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17147-85-2 | |

| Record name | 3-Ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Selection of β-Keto Ester Precursors

Ethyl 3-keto-2-ethylbutanoate serves as a hypothetical precursor, though its synthesis would require alkylation of ethyl acetoacetate. Alternatively, ethyl 4-keto-3-methylpentanoate may be engineered to introduce the ethyl and methyl groups at positions 3 and 5, respectively, during cyclization. The patent US20030139606A1 highlights the use of ethylacetoacetate in analogous syntheses, where substituent positioning is critical to avoiding isomeric by-products.

Cyclization with Hydroxylamine Salts

Hydroxylamine sulfate is preferred over hydrochloride due to its efficacy in reducing isomeric impurities. In a typical procedure:

-

The β-keto ester (e.g., 100 mmol) is dissolved in ethanol and cooled to −5°C.

-

A solution of hydroxylamine sulfate (55 mmol) in water is added dropwise under vigorous stirring to prevent localized basification, which promotes undesired isomers.

-

The mixture is refluxed (85–90°C) for 30 minutes to complete cyclization, yielding the ethyl ester intermediate.

Key Parameters :

-

Temperature control (−20°C to 10°C during addition) minimizes side reactions.

-

Sodium acetate buffers the reaction, stabilizing intermediates.

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The ethyl ester intermediate undergoes hydrolysis to yield the free carboxylic acid. Strong acids (e.g., HCl, H₂SO₄) or bases (e.g., NaOH) facilitate this step.

Acid-Catalyzed Hydrolysis

Base-Mediated Saponification

-

A mixture of the ester (50 mmol) and 10% NaOH (100 mL) is stirred at 80°C for 2 hours.

-

Acidification with HCl yields the carboxylic acid, with yields exceeding 85% after solvent extraction (dichloromethane) and drying.

Purification and Impurity Mitigation

Crystallization Techniques

Crystallization solvents significantly impact purity:

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves constitutional isomers, such as 5-ethyl-3-methylisoxazole-4-carboxylic acid, which co-elute with <0.3 min retention time differences.

Comparative Analysis of Synthetic Routes

Challenges in Isomer Control

The formation of ethyl-3-methylisoxazole-4-carboxylate (Figure 1) exemplifies a common by-product arising from non-specific nucleophilic attack during cyclization. Strategies to suppress this include:

-

Reverse Addition : Adding hydroxylamine to the β-keto ester, rather than vice versa, prevents localized pH spikes.

-

Low-Temperature Cycling : Maintaining −5°C during reagent addition reduces kinetic side reactions.

Industrial-Scale Adaptations

The patent US20030139606A1 underscores the feasibility of scaling isoxazole synthesis:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Ethyl-5-methylisoxazole-4-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups under specific conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles; often requires catalysts or specific solvents

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives

Applications De Recherche Scientifique

Anti-inflammatory Properties

3-Ethyl-5-methylisoxazole-4-carboxylic acid is noted for its potential use as an anti-inflammatory agent. It has been investigated for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions such as rheumatoid arthritis. The synthesis of related compounds, such as Leflunomide (5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide), highlights its utility in developing effective anti-inflammatory drugs .

Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor in the synthesis of various pharmacologically active agents. For example, the improved synthetic methods for producing 5-methylisoxazole derivatives demonstrate how modifications to the isoxazole ring can yield compounds with enhanced therapeutic profiles .

Research in Biochemistry

Research has shown that derivatives of this compound can be utilized in solid-phase peptide synthesis, indicating its relevance in biochemical research and drug development . The structural characteristics of this compound allow it to participate in various biochemical reactions, potentially leading to novel therapeutic agents.

Case Study 1: Anti-inflammatory Activity

A study conducted on the efficacy of 5-methylisoxazole derivatives demonstrated significant anti-inflammatory effects in animal models. The results indicated that these compounds could reduce inflammation markers and pain levels, suggesting their potential application in treating chronic inflammatory diseases .

Case Study 2: Synthesis Optimization

Recent advancements in synthetic methodologies have focused on minimizing by-products during the synthesis of isoxazole derivatives. A notable process involves using hydroxylamine sulfate instead of hydroxylamine hydrochloride, resulting in higher purity and yield of the desired product with minimal impurities . This optimization is crucial for pharmaceutical applications where purity directly affects efficacy and safety.

Data Tables

| Compound | Application | Notes |

|---|---|---|

| Leflunomide | Anti-inflammatory | Effective against rheumatoid arthritis |

| Other Derivatives | Biochemical Research | Used in peptide synthesis |

Mécanisme D'action

The mechanism of action of 3-Ethyl-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the activity of the target molecules .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional uniqueness of 3-ethyl-5-methylisoxazole-4-carboxylic acid is best understood through comparison with analogous isoxazole derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Effects on Melting Points: The ethyl group in this compound reduces its melting point (88.81°C) compared to 5-methylisoxazole-3-carboxylic acid (168–170°C) . This is attributed to decreased molecular symmetry and weaker crystal packing in the former. Bulky aryl substituents (e.g., 4-phenoxyphenyl) further lower solubility due to increased hydrophobicity .

Synthetic Flexibility :

- Carboxylic acid derivatives (e.g., 39b , SI50 ) are synthesized via HBTU/DIPEA-mediated coupling in DMF, yielding amides with moderate-to-high purity .

- Ester derivatives (e.g., ethyl 5-methylisoxazole-4-carboxylate) are precursors for hydrolysis to carboxylic acids, as seen in .

3-(3-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid (CAS: 1408652-34-5) demonstrates the impact of halogen substitution on target affinity .

Safety and Handling: this compound has noted aquatic toxicity and skin sensitization risks, requiring precautions during handling . In contrast, methyl/ethyl esters (e.g., ethyl 5-methylisoxazole-4-carboxylate) may exhibit lower acute toxicity due to reduced acidity .

Activité Biologique

3-Ethyl-5-methylisoxazole-4-carboxylic acid (EMIC) is a heterocyclic compound that has garnered attention in various fields due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

Molecular Formula: C7H9N1O3

Molecular Weight: 155.15 g/mol

Structural Features: The compound features an isoxazole ring, which is known for its diverse reactivity and interaction with biological targets.

Biological Activities

Research indicates that EMIC exhibits a range of biological activities, including:

- Antimicrobial Properties: EMIC has shown effectiveness against various bacterial strains, such as Staphylococcus aureus, and fungi like Candida albicans. Studies have demonstrated its potential as an antibacterial and antifungal agent, suggesting applications in treating infections.

- Antioxidant Activity: EMIC possesses antioxidant properties that may protect against oxidative stress-related diseases. This activity is crucial in mitigating cellular damage caused by free radicals.

- Enzyme Inhibition: The compound has been identified as an inhibitor of acetylcholinesterase, which is significant for developing treatments for neurodegenerative diseases, including Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function.

The mechanism of action of EMIC involves its interaction with specific molecular targets. The isoxazole ring allows for various non-covalent interactions, such as hydrogen bonding and π-π stacking, facilitating binding to enzymes or receptors. This interaction modulates the activity of these targets, leading to the observed biological effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of EMIC, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | C9H13NO3 | Contains an ethyl ester functional group |

| 4-Carboxyphenyl isoxazole | C10H9NO3 | Features a phenyl ring instead of an ethyl group |

| 5-Methylisoxazole-4-carboxylic acid | C6H7NO3 | Lacks the ethyl substituent but retains carboxylic functionality |

EMIC's specific combination of ethyl and methyl substituents on the isoxazole ring contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study assessed the antimicrobial activity of EMIC against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated that EMIC exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Antioxidant Activity Assessment : In vitro assays demonstrated that EMIC effectively scavenged free radicals, showcasing its potential as a therapeutic agent for oxidative stress-related conditions. The compound's ability to reduce reactive oxygen species (ROS) was quantified using DPPH radical scavenging assays.

- Enzyme Inhibition Study : Research investigating the inhibitory effects of EMIC on acetylcholinesterase revealed IC50 values indicating moderate inhibition. This property suggests potential applications in neuropharmacology for enhancing cognitive function in Alzheimer's disease models.

Q & A

What are the standard synthetic routes for 3-ethyl-5-methylisoxazole-4-carboxylic acid, and how do reaction conditions influence regioselectivity?

Basic Research Question

The synthesis typically involves cyclocondensation of β-keto esters with hydroxylamine derivatives, followed by hydrolysis of the ester group. For example, ethyl acetoacetate can react with hydroxylamine under acidic conditions to form the isoxazole ring, with subsequent alkylation introducing the ethyl group at position 3. Hydrolysis of the ester (e.g., using NaOH) yields the carboxylic acid .

Key Considerations :

- Regioselectivity : Substituent positioning depends on steric and electronic factors. For instance, electron-withdrawing groups on the β-keto ester favor cyclization at the less hindered carbonyl .

- Optimization : Temperature (80–100°C) and pH (4–6) are critical to minimize side products like oxime isomers .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question

Methodological Approach :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) or gas chromatography (GC) for volatile derivatives .

- Structural Confirmation :

What advanced techniques are used to resolve discrepancies in spectroscopic data for isoxazole derivatives?

Advanced Research Question

Contradiction Analysis :

- X-Ray Crystallography : Resolves ambiguities in regiochemistry. For example, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate was unambiguously characterized via single-crystal diffraction, confirming substituent positions .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra and optimize geometry, aiding in data interpretation .

How can researchers assess the biological activity of this compound?

Advanced Research Question

Methodological Framework :

- Receptor Binding Assays : Isoxazole derivatives are known to modulate glutamate receptors (e.g., AMPA receptors). Competitive binding studies using -labeled ligands (e.g., -AMPA) quantify affinity .

- Enzyme Inhibition : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) via spectrophotometric monitoring of substrate conversion .

What challenges arise in optimizing reaction yields for large-scale synthesis?

Intermediate Research Question

Key Challenges :

- Byproduct Formation : Competing pathways (e.g., over-alkylation) reduce yield. Use of phase-transfer catalysts (e.g., TBAB) improves selectivity .

- Purification : Carboxylic acid derivatives often require recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

How do substituents on the isoxazole ring influence physicochemical properties?

Advanced Research Question

Structure-Property Relationships :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.